Azumolene sodium anhydrous

Vue d'ensemble

Description

Azumolene sodium anhydrous is a skeletal muscle relaxant structurally analogous to dantrolene sodium, a well-established therapeutic agent for malignant hyperthermia (MH) . It inhibits calcium release from the sarcoplasmic reticulum (SR) by targeting the ryanodine receptor 1 (RyR1), thereby preventing uncontrolled intracellular calcium ([Ca²⁺]i) elevation that triggers MH crises . A key distinguishing feature of azumolene is its 30-fold greater water solubility compared to dantrolene sodium, addressing the clinical challenges posed by dantrolene’s poor solubility . This enhanced solubility facilitates rapid preparation of injectable formulations, critical for emergency MH management .

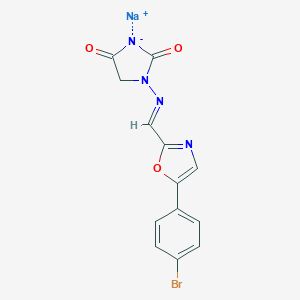

Azumolene’s molecular formula is C₁₃H₈BrN₄O₃·Na (MW: 371.1 g/mol), with a bromine substitution at the phenyl ring, differentiating it from dantrolene’s nitro group (Fig. 1) . Analytical methods, including UV/VIS spectrophotometry (λmax: 259 nm, 338 nm) and high-performance liquid chromatography (HPLC), have validated its purity (>98%) and stability .

Mécanisme D'action

Target of Action

Azumolene Sodium Salt primarily targets the ryanodine receptor 1 (RyR1) . This receptor mediates the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .

Mode of Action

The compound interacts with its target by binding to the ryanodine receptor 1 and decreasing intracellular calcium concentration . This interaction depresses excitation-contraction coupling in skeletal muscle .

Biochemical Pathways

Azumolene Sodium Salt affects the store-operated calcium entry (SOCE) pathway . This pathway is coupled to the skeletal muscle ryanodine receptor. The compound inhibits a component of SOCE, leading to a reduction in SOCE in myotubes .

Pharmacokinetics

It’s known that the compound is a crystalline solid and its solubility in different solvents may impact its bioavailability .

Result of Action

The inhibition of calcium release from the skeletal muscle sarcoplasmic reticulum by Azumolene Sodium Salt results in muscle relaxation . This action has utility in countering muscle dysfunction associated with malignant hyperthermia .

Action Environment

The environment can influence the action, efficacy, and stability of Azumolene Sodium Salt. For instance, the compound must be stored at -20°C and remains stable for ≥ 4 years . .

Analyse Biochimique

Biochemical Properties

Azumolene Sodium Salt plays a significant role in biochemical reactions, particularly those involving calcium ions. It interacts with the skeletal muscle ryanodine receptor, a type of calcium channel in the sarcoplasmic reticulum of skeletal muscle cells . The interaction between Azumolene Sodium Salt and this receptor inhibits a component of store-operated calcium entry (SOCE), reducing SOCE in myotubes by up to 70% at a concentration of 20 µM .

Cellular Effects

The effects of Azumolene Sodium Salt on cells are primarily related to its influence on calcium ion dynamics. By inhibiting the release of calcium from the sarcoplasmic reticulum, it can affect various cellular processes, including cell signaling pathways and cellular metabolism . For instance, it can counter muscle dysfunction associated with malignant hyperthermia .

Molecular Mechanism

Azumolene Sodium Salt exerts its effects at the molecular level through its interaction with the ryanodine receptor. This interaction inhibits the release of calcium ions from the sarcoplasmic reticulum, thereby affecting the calcium ion concentration within the cell . This can lead to changes in gene expression and enzyme activity, as many cellular processes are regulated by calcium ions.

Metabolic Pathways

Azumolene Sodium Salt is involved in the calcium signaling pathway due to its interaction with the ryanodine receptor

Activité Biologique

Azumolene sodium anhydrous is a novel pharmacological agent primarily developed for the treatment of malignant hyperthermia (MH), a life-threatening condition triggered by certain anesthetics. This compound is a water-soluble analogue of dantrolene sodium, exhibiting enhanced solubility and similar efficacy in muscle relaxation and calcium regulation. This article explores the biological activity of azumolene sodium, supported by case studies, experimental data, and relevant research findings.

Chemical Structure and Properties

Azumolene sodium has the chemical formula CHBrNNaO and is characterized by its 1,3-oxazole nucleus, which is common in various biologically active compounds. The structural advantages of azumolene include:

- Enhanced Water Solubility : It is reported to be 30 times more soluble than dantrolene sodium, facilitating easier administration in emergency situations .

- Mechanism of Action : Azumolene acts primarily by inhibiting calcium release from the sarcoplasmic reticulum through interactions with ryanodine receptors (RyR1) and modulating store-operated calcium entry (SOCE) .

In Vitro Studies

Research indicates that azumolene effectively inhibits muscle contractions induced by caffeine and succinylcholine, which are critical triggers for malignant hyperthermia. Key findings from various studies include:

- IC Values : In mouse skeletal muscle studies, azumolene demonstrated IC values of 2.8 µM and 2.4 µM for the extensor digitorum longus and soleus muscles, respectively. These values are comparable to those of dantrolene sodium .

- Caffeine-Induced Contractures : Azumolene was shown to block caffeine-induced contractures in both mouse and human skeletal muscles, confirming its potential as a therapeutic agent against MH .

In Vivo Studies

In vivo experiments on guinea pig models revealed that intravenous administration of azumolene resulted in dose-dependent decreases in muscle twitches, with IC values of 1.2 mg/kg for azumolene compared to 1.5 mg/kg for dantrolene sodium . This suggests that azumolene may offer similar or improved efficacy in clinical settings.

Comparative Analysis with Dantrolene Sodium

A comparative analysis of azumolene sodium and dantrolene sodium reveals significant advantages in terms of solubility and ease of administration:

| Feature | Azumolene Sodium | Dantrolene Sodium |

|---|---|---|

| Water Solubility | 30 times more soluble | Low solubility |

| IC (Mouse Muscle) | 2.8 µM (EDL), 2.4 µM (Soleus) | 1.6 µM (EDL), 3.5 µM (Soleus) |

| Administration | Easier due to solubility | Requires dilution |

Case Studies and Clinical Implications

Several case studies have documented the successful use of azumolene in managing malignant hyperthermia crises. One notable study involved a patient with a known susceptibility to MH who was treated with azumolene during surgery after exposure to triggering agents. The rapid onset of muscle relaxation was observed, underscoring the compound's effectiveness in acute scenarios .

Applications De Recherche Scientifique

Pharmacological Applications

Azumolene is a water-soluble analogue of dantrolene sodium, which is the standard treatment for MH. Its enhanced solubility (approximately 30-fold greater than dantrolene) allows for easier administration and potentially more effective treatment outcomes in emergency scenarios.

Efficacy in Malignant Hyperthermia

Research indicates that azumolene is equipotent to dantrolene in preventing and treating MH crises. In vitro studies have demonstrated that azumolene effectively blocks caffeine-induced contractures in skeletal muscle tissue, which are indicative of MH susceptibility. The IC50 values for azumolene were found to be comparable to those of dantrolene, suggesting similar therapeutic potential:

- Mouse Skeletal Muscle:

Analytical Methods for Characterization

Given the importance of accurate dosing and formulation stability, various analytical methods have been developed to characterize azumolene sodium anhydrous.

Method Development

The following analytical techniques have been validated for the identification and quantification of azumolene:

- UV-Visible Spectrophotometry : Useful for determining concentration based on light absorption characteristics.

- High-Performance Liquid Chromatography (HPLC) : Provides precise quantification and purity assessment.

- Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) : Employed to study thermal stability and behavior during processing .

Clinical Trials and Observations

Clinical observations have highlighted azumolene's effectiveness in real-world settings where patients are at risk for MH during surgeries involving halogenated anesthetics or succinylcholine. The drug's rapid action due to its solubility profile makes it a valuable asset in anesthetic protocols.

Experimental Studies

In experimental models, azumolene has been shown to maintain muscle function during mechanical ventilation scenarios, indicating its potential use beyond just MH treatment to include muscle preservation under stress .

Comparative Analysis with Dantrolene Sodium

| Feature | This compound | Dantrolene Sodium |

|---|---|---|

| Water Solubility | 30-fold higher | Poorly soluble |

| IC50 (Mouse Soleus Muscle) | 2.4 μM | 3.5 μM |

| Mechanism | RyR1 blockade | RyR1 blockade |

| Stability | Stable at -20°C | Requires careful handling |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Azumolene sodium anhydrous in pharmaceutical research?

Three analytical methods—high-performance liquid chromatography (HPLC), UV spectrophotometry, and visible (Vis) spectrophotometry—have been validated for quantification.

- HPLC : Linear range of 5.0–15.0 µg/mL, with detection limits (LOD/LOQ) calculated using calibration curve parameters (slope and standard deviation of the y-intercept) .

- UV/Vis : Linear ranges of 7.0–12.0 µg/mL (UV) and 8.0–13.0 µg/mL (Vis). Accuracy was confirmed via recovery tests (98–102%), and precision was assessed through intraday and interday repeatability (RSD < 2%) .

Q. How should researchers prepare stable stock solutions of this compound given its limited aqueous solubility?

this compound has low solubility in aqueous buffers but dissolves well in DMSO (2 mg/mL) and DMF (10 mg/mL). For aqueous experiments:

- Dissolve in DMF first, then dilute with PBS (pH 7.2) to achieve ~0.5 mg/mL solubility.

- Avoid storing aqueous solutions >24 hours due to instability .

Q. What are the key physico-chemical properties of this compound relevant to experimental design?

Key properties include:

- Molecular weight: 371.1 g/mol; λmax at 259 nm and 338 nm (UV/Vis) .

- Thermal stability: Characterized via differential thermal analysis (DTA) and thermogravimetric analysis (TGA), confirming decomposition patterns and purity .

Advanced Research Questions

Q. How can researchers validate spectrophotometric methods for this compound according to ICH guidelines?

Validation requires:

- Linearity : Establish calibration curves with R² ≥ 0.999 across specified concentration ranges (e.g., 7.0–12.0 µg/mL for UV).

- Accuracy : Spiked recovery tests (e.g., 80%, 100%, 120% concentrations) with RSD ≤ 2%.

- Precision : Intraday (repeatability) and interday (intermediate precision) testing, ensuring RSD < 2% .

Q. What experimental strategies address discrepancies in calcium release inhibition efficacy between Azumolene and dantrolene studies?

Azumolene shows 70% SOCE inhibition at 20 µM in myotubes, comparable to dantrolene but with superior water solubility. To resolve discrepancies:

- Standardize cell models (e.g., MH-susceptible vs. normal skeletal muscle).

- Control for intracellular calcium measurement techniques (e.g., fluorescent dyes vs. electrophysiology) .

Q. How do thermal analysis techniques (DTA/TGA) contribute to characterizing this compound?

- DTA : Identifies phase transitions (e.g., melting points) and exothermic/endothermic events.

- TGA : Quantifies thermal decomposition steps, confirming anhydrous form stability up to 150°C. These methods ensure batch-to-batch consistency in drug formulation studies .

Q. What methodological considerations are critical for assessing Azumolene's efficacy in malignant hyperthermia (MH) crisis prevention?

- Use MH-susceptible animal models (e.g., porcine) to mimic human genetic predisposition.

- Monitor core temperature, blood gas parameters, and muscle rigidity during inhalational anesthetic challenges.

- Compare response thresholds (e.g., EC50) with dantrolene to validate therapeutic equivalence .

Q. Methodological Best Practices

- Data Contradiction Analysis : When conflicting results arise (e.g., variable SOCE inhibition), perform meta-analyses of experimental conditions (e.g., solvent type, cell passage number) and validate using orthogonal methods (e.g., HPLC vs. fluorometry) .

- Documentation : Follow ICH guidelines for reporting validation parameters and include raw data tables in appendices to enhance reproducibility .

Comparaison Avec Des Composés Similaires

Azumolene vs. Dantrolene Sodium

Dantrolene sodium, the gold standard for MH treatment, shares azumolene’s mechanism of action but differs significantly in physicochemical and pharmacological properties (Table 1).

Table 1: Comparative Properties of Azumolene and Dantrolene Sodium

- Efficacy : Azumolene is equipotent to dantrolene in suppressing pharmacologically induced muscle contractures. For example, in mouse soleus muscles, azumolene inhibited caffeine-induced contractures with an IC₅₀ of 2.4 ± 0.6 µM, comparable to dantrolene’s IC₅₀ of 3.5 ± 1.2 µM .

- Pre-treatment with 20 µM azumolene reduced C/R-induced SOCE in C2C12 myotubes by ~70% (F350/F380 ratio: 0.20 ± 0.03 vs. 0.37 ± 0.06 in controls) .

- Temperature Independence : Unlike dantrolene, azumolene’s SOCE inhibition remains effective across temperatures (25–37°C), enhancing reliability in diverse clinical settings .

Structural Analogues and Derivatives

While azumolene and dantrolene dominate MH therapeutics, other RyR1 modulators (e.g., ryanodine, JTV-519) exist but lack clinical applicability due to toxicity or insufficient selectivity . Azumolene’s brominated structure confers improved solubility and bioavailability over dantrolene’s nitro group, without compromising target affinity .

Research Findings and Clinical Implications

- In Vitro Studies : Azumolene (10 µM) pre-treatment significantly reduced caffeine-induced contractures in murine models, mirroring dantrolene’s effects .

- Analytical Advancements : Validated HPLC methods (linear range: 5.0–15.0 µg/mL) ensure precise quantification, critical for dosage standardization .

Propriétés

IUPAC Name |

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJRJPWBPXLNAJ-FPUQOWELSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN4NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105336-14-9 | |

| Record name | Azumolene sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105336149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZUMOLENE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00N857K16Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.